molecular formula C8H14ClNO B1600515 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride CAS No. 99709-24-7

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride

Cat. No. B1600515
CAS RN: 99709-24-7
M. Wt: 175.65 g/mol
InChI Key: KQXIXVUWSVWODX-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is a chemical compound with the molecular formula C8H14ClNO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride are complex and involve several steps . These include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h2-3,6-8,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIXVUWSVWODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439549
Record name 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride

CAS RN

99709-24-7
Record name 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 2
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 3
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 4
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 5
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 6
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride

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